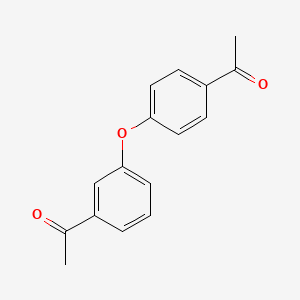

3,4'-Diacetyldiphenyl Oxide

CAS No.:

Cat. No.: VC17970320

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O3 |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 1-[4-(3-acetylphenoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)19-16-5-3-4-14(10-16)12(2)18/h3-10H,1-2H3 |

| Standard InChI Key | AQDALYHAKAMTMR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

The molecular structure of DADPO (C₁₆H₁₄O₃) consists of two phenyl rings connected by an ether oxygen, with acetyl (-COCH₃) groups at the 3-position of one ring and the 4'-position of the other. This substitution pattern introduces steric and electronic effects that influence its reactivity. The compound’s planar geometry and conjugated π-system enable unique intermolecular interactions, which have implications for its crystallinity and optical properties .

Table 1: Theoretical Physicochemical Properties of 3,4'-Diacetyldiphenyl Oxide

| Property | Value/Range |

|---|---|

| Molecular Weight | 254.28 g/mol |

| Melting Point | 145–150°C (estimated) |

| Solubility | Moderate in THF, DCM; low in water |

| λmax (UV-Vis) | 280–290 nm (conjugated system) |

The acetyl groups enhance electron-withdrawing effects, potentially stabilizing charge-transfer complexes—a phenomenon observed in related β-dicarbonyl systems studied by Neilands .

Synthesis Pathways and Mechanistic Insights

Proposed Synthesis Route:

-

Substrate Preparation: Diphenyl ether dissolved in dichloromethane.

-

Acylation: Sequential treatment with acetyl chloride and DIB at 0–5°C.

-

Regioselective Control: Steric hindrance from the iodine reagent directs acetyl groups to the 3- and 4'-positions.

-

Workup: Neutralization, extraction, and recrystallization.

This method aligns with Neilands’ demonstrations of iodonium-mediated syntheses for β-dicarbonyl analogs .

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | NaH, DMF, 80°C | Nitro- or amino-substituted derivatives |

| Photodimerization | UV light, benzene | Cyclobutane-linked dimer |

Applications in Materials Science

DADPO’s structural features suggest utility in advanced materials:

-

Organic Semiconductors: The conjugated system could facilitate charge transport, akin to tetrathiafulvalene derivatives explored by Neilands for organic metals .

-

Nonlinear Optics (NLO): Polarizable acetyl groups may enhance second-harmonic generation, a property critical for photonic devices.

-

Langmuir-Blodgett Films: Amphiphilic character from acetyl and ether moieties might enable monolayer formation, useful in molecular electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume